Cas no 2580214-38-4 (5-Azaspiro[2.5]octan-7-amine)

5-Azaspiro[2.5]octan-7-amine is a spirocyclic amine compound featuring a unique bridged structure, which imparts rigidity and conformational stability. Its spiro[2.5]octane core enhances steric control, making it a valuable intermediate in pharmaceutical synthesis, particularly for designing bioactive molecules with constrained geometries. The amine functionality allows for further derivatization, enabling its use in the development of peptidomimetics, enzyme inhibitors, and other pharmacologically active agents. The compound’s structural distinctiveness contributes to improved binding selectivity and metabolic stability in drug discovery applications. Its synthetic versatility and potential for scaffold modification make it a useful building block in medicinal chemistry and organic synthesis.
5-Azaspiro[2.5]octan-7-amine structure
5-Azaspiro[2.5]octan-7-amine structure
商品名:5-Azaspiro[2.5]octan-7-amine
CAS番号:2580214-38-4
MF:C7H14N2
メガワット:126.199461460114
CID:6123216
PubChem ID:147932214

5-Azaspiro[2.5]octan-7-amine 化学的及び物理的性質

名前と識別子

    • EN300-7136300
    • 2580214-38-4
    • 5-azaspiro[2.5]octan-7-amine
    • 5-Azaspiro[2.5]octan-7-amine
    • インチ: 1S/C7H14N2/c8-6-3-7(1-2-7)5-9-4-6/h6,9H,1-5,8H2
    • InChIKey: IKCBBTVYVZYWMG-UHFFFAOYSA-N
    • ほほえんだ: N1CC(CC2(C1)CC2)N

計算された属性

  • せいみつぶんしりょう: 126.115698455g/mol
  • どういたいしつりょう: 126.115698455g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 9
  • 回転可能化学結合数: 0
  • 複雑さ: 118
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.3
  • トポロジー分子極性表面積: 38Ų

5-Azaspiro[2.5]octan-7-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7136300-1.0g
5-azaspiro[2.5]octan-7-amine
2580214-38-4 95.0%
1.0g
$914.0 2025-03-12
Enamine
EN300-7136300-0.25g
5-azaspiro[2.5]octan-7-amine
2580214-38-4 95.0%
0.25g
$840.0 2025-03-12
Enamine
EN300-7136300-5.0g
5-azaspiro[2.5]octan-7-amine
2580214-38-4 95.0%
5.0g
$2650.0 2025-03-12
Enamine
EN300-7136300-0.5g
5-azaspiro[2.5]octan-7-amine
2580214-38-4 95.0%
0.5g
$877.0 2025-03-12
Enamine
EN300-7136300-0.1g
5-azaspiro[2.5]octan-7-amine
2580214-38-4 95.0%
0.1g
$804.0 2025-03-12
Enamine
EN300-7136300-10.0g
5-azaspiro[2.5]octan-7-amine
2580214-38-4 95.0%
10.0g
$3929.0 2025-03-12
Enamine
EN300-7136300-0.05g
5-azaspiro[2.5]octan-7-amine
2580214-38-4 95.0%
0.05g
$768.0 2025-03-12
Enamine
EN300-7136300-2.5g
5-azaspiro[2.5]octan-7-amine
2580214-38-4 95.0%
2.5g
$1791.0 2025-03-12

5-Azaspiro[2.5]octan-7-amine 関連文献

5-Azaspiro[2.5]octan-7-amineに関する追加情報

Comprehensive Overview of 5-Azaspiro[2.5]octan-7-amine (CAS No. 2580214-38-4)

5-Azaspiro[2.5]octan-7-amine (CAS No. 2580214-38-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique spirocyclic structure. This compound belongs to the class of aza-spirocyclic amines, which are increasingly being explored for their potential in drug discovery and material science. The spiro[2.5]octane core of this molecule offers a rigid framework, making it an attractive scaffold for designing novel bioactive molecules.

In recent years, the demand for spirocyclic compounds like 5-Azaspiro[2.5]octan-7-amine has surged, driven by their applications in central nervous system (CNS) drug development and catalysis. Researchers are particularly interested in its potential as a building block for kinase inhibitors and GPCR-targeted therapies, aligning with the growing focus on precision medicine. The compound's amine functionality also makes it a versatile intermediate for further derivatization, a feature highly sought after in combinatorial chemistry.

The synthesis of 5-Azaspiro[2.5]octan-7-amine typically involves ring-closing metathesis or intramolecular cyclization strategies, with recent advancements focusing on green chemistry approaches to improve yield and sustainability. This resonates with the pharmaceutical industry's push toward environmentally friendly synthesis, a topic frequently searched in AI-driven drug discovery platforms. Analytical characterization via NMR spectroscopy and high-resolution mass spectrometry confirms the compound's structural integrity, a critical step for regulatory compliance in preclinical development.

From a commercial perspective, CAS No. 2580214-38-4 is listed in major chemical databases as a high-purity research chemical, with suppliers emphasizing its use in fragment-based drug design. Its sp3-rich character aligns with current trends favoring three-dimensional molecular architectures over flat aromatic systems—a hot topic in medicinal chemistry forums and patent literature. The compound's logP value and hydrogen bond donor capacity make it particularly interesting for addressing blood-brain barrier permeability challenges, a recurring theme in neurodegenerative disease research.

Emerging studies suggest potential applications of 5-Azaspiro[2.5]octan-7-amine in proteolysis-targeting chimeras (PROTACs), where its scaffold could serve as a linker between E3 ligase binders and target proteins. This connects to the booming interest in targeted protein degradation strategies, one of the most searched topics in 2024 drug development reports. Furthermore, computational studies highlight its compatibility with cryo-EM structural analysis, facilitating rational drug design in structure-activity relationship (SAR) studies.

Quality control protocols for 2580214-38-4 typically involve HPLC purity assessment and residual solvent analysis, reflecting GMP standards for pharmaceutical intermediates. The compound's stability under various pH conditions and thermal stress has been documented, addressing common queries about compound storage in research databases. As the industry shifts toward continuous manufacturing, the scalability of 5-Azaspiro[2.5]octan-7-amine synthesis remains an active area of investigation in process chemistry journals.

In conclusion, 5-Azaspiro[2.5]octan-7-amine represents a compelling case study of how structural complexity can enable diverse therapeutic applications. Its CAS registry number 2580214-38-4 serves as a gateway to extensive research on spirocyclic pharmacophores, bridging traditional organic chemistry with cutting-edge AI-assisted molecular design. With ongoing research into its bioconjugation potential and stereochemical properties, this compound continues to inspire innovation across multiple scientific disciplines.

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